molecular formula C18H18N2O3 B2844317 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 927140-85-0

1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2844317
CAS No.: 927140-85-0
M. Wt: 310.353
InChI Key: YGBZTMKSARKUDZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a 3-hydroxy-4-methoxyphenyl substituent at position 5 and a phenyl group at position 3 of the pyrazoline ring, with an acetyl (ethanone) group at position 1. The hydroxyl and methoxy groups on the phenyl ring enhance solubility and enable hydrogen bonding, which may improve bioavailability and target interactions. Synthetic routes typically involve cyclization of chalcone precursors with hydrazine hydrate in acetic acid, a method validated in multiple studies .

Properties

IUPAC Name

1-[3-(3-hydroxy-4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)20-16(14-8-9-18(23-2)17(22)10-14)11-15(19-20)13-6-4-3-5-7-13/h3-10,16,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBZTMKSARKUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of appropriate hydrazine derivatives with substituted acetophenones. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Substituents

Compound Name Substituents at Position 5 Position 3 Additional Modifications
1-[5-(3-Hydroxy-4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One 3-Hydroxy-4-Methoxyphenyl Phenyl None
1-[5-(4-Chlorophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One 4-Chlorophenyl Phenyl Chlorine atom enhances lipophilicity
1-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One 4-Methoxyphenyl Phenyl Methoxy improves metabolic stability
1-[5-(4-Ethoxyphenyl)-3-(Naphthalen-1-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One 4-Ethoxyphenyl Naphthyl Ethoxy increases steric bulk
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One 4-Methoxyphenyl 4-Chlorophenyl Dual substituents for dual activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl analogue () exhibited potent antibacterial activity (MIC: 8 µg/mL against Staphylococcus aureus), attributed to enhanced membrane penetration due to increased lipophilicity .
  • Hydroxy/Methoxy Combinations: The 3-hydroxy-4-methoxyphenyl variant () showed superior antioxidant activity (IC₅₀: 12.5 µM in DPPH assays) compared to non-hydroxylated analogues, likely due to radical scavenging via phenolic -OH .
  • Bulkier Substituents : The naphthyl-substituted compound () demonstrated a higher docking score (−7.5 kcal/mol against fungal targets) than fluconazole (−5.8 kcal/mol), suggesting improved target binding due to aromatic stacking .

Insights :

  • The 4-chlorophenyl derivative () outperformed others in antibacterial activity, likely due to halogen-mediated disruption of bacterial membranes .
  • The dual-substituted 4-chloro/4-methoxy compound () showed broad-spectrum antifungal activity (IC₅₀: 18 µM), suggesting synergistic effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
1-[5-(3-Hydroxy-4-Methoxyphenyl)-3-Phenyl-... 340.4 2.1 0.8 (PBS) 162–164
1-[5-(4-Chlorophenyl)-3-Phenyl-... 328.8 3.5 0.3 (PBS) 158–160
1-[5-(4-Ethoxyphenyl)-3-(Naphthalen-1-yl)-... 386.5 4.2 0.1 (DMSO) 178–180

Key Trends :

  • Higher LogP values correlate with reduced aqueous solubility (e.g., 4-ethoxyphenyl/naphthyl derivative in ), limiting bioavailability but improving membrane permeability .
  • Hydroxy-containing compounds (e.g., ) exhibit better solubility, favoring oral administration .

Biological Activity

The compound 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of approximately 316.36 g/mol. The structure features a pyrazole ring substituted with a phenolic group and an ethanone moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that pyrazole derivatives can exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the structure enhances electron donation capabilities, leading to improved radical scavenging activity. Studies have shown that compounds with similar structures demonstrate IC50 values in the micromolar range against free radicals such as DPPH and ABTS .

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for reducing inflammation. For instance, derivatives similar to this compound have shown efficacy in reducing paw edema in animal models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound is believed to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values often below 10 µM .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Radical Scavenging : The hydroxyl group facilitates electron transfer, enhancing the compound's ability to neutralize free radicals.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Apoptosis Induction : The interaction with apoptotic pathways leads to cell cycle arrest and subsequent cell death in tumor cells.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. The results indicated that compounds containing hydroxyl and methoxy groups exhibited significantly higher antioxidant activity compared to those without these substituents.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B1520
Target Compound 10 12

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, the target compound was administered at varying doses. The results showed a dose-dependent reduction in paw edema compared to control groups.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
40 70

Study 3: Anticancer Activity on MCF-7 Cells

The anticancer properties were assessed using MCF-7 breast cancer cells. The target compound demonstrated significant cytotoxicity with an IC50 value of 8 µM.

TreatmentIC50 (µM)
Control>100
Target Compound 8

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Key parameters include temperature control (80–100°C for cyclization), solvent selection (acetic acid or ethanol for Claisen-Schmidt condensation), and inert atmosphere (nitrogen) to prevent oxidation of phenolic groups .
  • Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures can enhance purity .
  • Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction progression tracking .

Q. What analytical techniques are critical for confirming the molecular structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., 3-hydroxy-4-methoxyphenyl protons at δ 6.7–7.1 ppm, pyrazole ring protons at δ 3.1–4.2 ppm) .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELX software) resolves dihedral angles between aromatic rings (e.g., 74.88° between pyrazole and methoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₂₀N₂O₃) with <2 ppm error .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Accelerated Stability Studies: Incubate solutions (e.g., in DMSO or PBS) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH-Dependent Stability: Adjust pH (2–12) and analyze decomposition products using LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer behavior (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking: Simulate binding to biological targets (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

Methodological Answer:

  • SHELXL Refinement: Use anisotropic displacement parameters to distinguish between enantiomers or diastereomers .
  • ORTEP Visualization: Generate thermal ellipsoid plots to assess torsional angles and hydrogen-bonding networks (e.g., O–H···O interactions at 2.8–3.0 Å) .

Q. What experimental designs validate the compound’s pharmacological activity?

Methodological Answer:

  • In Vitro Antioxidant Assays: DPPH radical scavenging (IC₅₀ ~15–20 µM) and FRAP tests .
  • In Vivo Antidiabetic Models: Streptozotocin-induced diabetic rats; measure blood glucose levels and pancreatic β-cell histopathology .

Q. Table 1: Key Pharmacological Parameters

Assay TypeExperimental ModelKey Result (Compound)Reference
DPPH ScavengingIn vitro (UV-Vis)IC₅₀ = 18.2 µM
α-GlucosidaseIn vitro (enzyme assay)IC₅₀ = 32.5 µM

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 3,4-dimethoxyphenyl or 4-chlorophenyl derivatives). Compare IC₅₀ values in enzyme inhibition assays .
  • Electron-Donating Effects: Methoxy groups enhance antioxidant activity via radical stabilization, while chloro substituents improve lipophilicity for membrane penetration .

Data Analysis & Reproducibility

Q. How can discrepancies between theoretical and experimental spectral data be addressed?

Methodological Answer:

  • DFT-NMR Comparison: Optimize geometry (Gaussian 09) and calculate chemical shifts with PCM solvent models. Deviations >0.3 ppm suggest conformational flexibility or impurities .
  • Dynamic NMR: Variable-temperature experiments detect rotamers (e.g., pyrazole ring puckering) .

Q. What protocols ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Standardized Procedures: Document reaction times (e.g., 5 hours for hydrazine cyclization ), stoichiometry (1:1.2 ketone/hydrazine), and workup steps (e.g., ice-water quenching).
  • Batch Analysis: Use HPLC-PDA to ensure inter-batch consistency (RSD <2% for peak area) .

Q. How can advanced crystallization techniques improve structural characterization?

Methodological Answer:

  • Slow Evaporation: Grow single crystals in ethanol/chloroform (1:1) at 4°C for 48 hours .
  • Cryocooling: Mount crystals under liquid nitrogen (100 K) to minimize thermal motion artifacts during X-ray data collection .

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